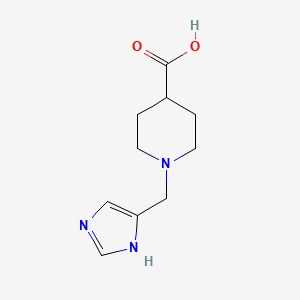

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, also known as IMPCA, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is classified as a piperidine carboxylic acid. IMPCA has a number of unique properties that make it an attractive compound for researchers to study.

Applications De Recherche Scientifique

Electrolytic Coloring in Anodized Aluminum

- Research Context : The compound has been investigated for its influence on the throwing power and resistance to atmospheric oxidation during the electrolytic coloring of anodized aluminum from tin(II) solutions, as part of a study on heterocyclic organic compounds (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Synthesis and Anticancer Activity

- Research Context : This compound has been used in the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

Reaction Mechanisms and Structural Analysis

- Research Context : Studies have been conducted on the functionalization reactions and crystal structure involving 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid, contributing to the understanding of reaction mechanisms and molecular structures (Yıldırım, Kandemirli, & Demir, 2005; Ö. Yıldırım et al., 2006).

Medical Imaging and Diagnosis

- Research Context : The compound has been part of studies in the preparation of mixed ligand fac-tricarbonyl complexes for potential applications in medical imaging and diagnosis (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Synthesis and Structure of Coordination Polymers

- Research Context : The synthesis and crystal structure of a one-dimensional coordination polymer of nickel(II) with 4 ′ -(imidazol-1-ylmethyl)benzoate anion were studied, showcasing the compound's role in coordination chemistry (Fan, Zhang, Okamura, Zou, Ueyama, & Sun, 2001).

High-Pressure Continuous Flow Synthesis

- Research Context : High-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, including this compound, has been investigated for the production of pharmaceuticals like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).

Mécanisme D'action

- Imidazole-containing compounds often participate in binding to metal ions, enzymes, and receptors due to their nitrogen-rich heterocyclic nature .

- Imidazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by affecting signal transduction pathways .

- For example, imidazoles can inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .

- Impact on Bioavailability : Factors affecting bioavailability include solubility, stability, and metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Action Environment

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFWBFYCVMEIGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)